molecular formula C17H15NO3S B2771072 N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide CAS No. 477539-68-7

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B2771072
CAS No.: 477539-68-7
M. Wt: 313.37
InChI Key: HBTBMDNUWTXJLK-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzothiophene core with a dimethoxybenzamide moiety sets it apart from other similar compounds, providing a unique profile of chemical reactivity and biological activity.

Biological Activity

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a dimethoxybenzamide structure, which contributes to its unique biological properties. The structural formula can be represented as follows:

C16H15NO3S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}\text{S}

This structural configuration is crucial for its interaction with various biological targets.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Cyclooxygenase (COX) Enzymes : It has been shown to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This action suggests potential anti-inflammatory properties.
  • Anticancer Activity : The compound has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. Studies have reported significant reductions in cell viability for A431, A549, and H1299 cancer cells .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Biological Activity Cell Line/Model Concentration (µM) Effect Observed
AnticancerA4311, 2, 4Inhibition of cell proliferation
AnticancerA5491, 2, 4Induction of apoptosis
Anti-inflammatory--Inhibition of COX activity
AntimicrobialVarious strains-Inhibition of microbial growth

Case Studies and Research Findings

  • Antitumor Activity : In a study focused on benzothiazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis and inhibit tumor cell migration. Results indicated that this compound significantly reduced IL-6 and TNF-α levels in treated cells .
  • Inflammatory Response Modulation : Research highlighted the compound's capacity to modulate inflammatory responses by inhibiting COX enzymes. This could lead to therapeutic applications in conditions characterized by chronic inflammation.
  • Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that this compound exhibited notable activity against specific bacterial strains, suggesting its potential role in developing new antimicrobial agents .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-14-8-12(9-15(10-14)21-2)17(19)18-13-3-4-16-11(7-13)5-6-22-16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTBMDNUWTXJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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